molecular formula C6H3BrF3N B1280465 3-Bromo-2-(trifluoromethyl)pyridine CAS No. 590371-58-7

3-Bromo-2-(trifluoromethyl)pyridine

Cat. No. B1280465
CAS RN: 590371-58-7
M. Wt: 225.99 g/mol
InChI Key: SMZAZDGFGOHROS-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)pyridine is a compound that has been the subject of various studies due to its potential as a precursor for the synthesis of more complex organic molecules. The compound features a pyridine ring, which is a common structure in many biologically active compounds, substituted with a bromine atom and a trifluoromethyl group at the 3 and 2 positions, respectively. This structure is of interest in the field of organic chemistry for constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of derivatives of 3-Bromo-2-(trifluoromethyl)pyridine has been explored through various methods. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction has been used to obtain bromo(methylthio)pyridines, which serve as key precursors for the synthesis of 3-halo-2-(hetero)arylthienopyridines . Another approach involves a short four-step sequence from readily available 2-bromopyridines, with the final step being an iodine-mediated cyclization . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including 3-trifluoromethyl pyridines, has been described, which utilizes C-F bond breaking of an anionically activated fluoroalkyl group . These methods highlight the versatility of 3-Bromo-2-(trifluoromethyl)pyridine as a building block for various synthetic routes.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(trifluoromethyl)pyridine derivatives has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into the geometry and electronic properties of the molecules. For example, the crystal and molecular structure of related compounds has been investigated to understand the intermolecular interactions and stability of the crystal packing . Computational studies complement these findings by predicting the molecular structure and properties such as nonlinear optical behavior .

Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)pyridine and its derivatives participate in various chemical reactions that are fundamental to organic synthesis. Carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives . Hetero-Diels–Alder reactions have been used to create fused pyrans, which can be further transformed into functionalized pyridines . These reactions demonstrate the reactivity of the bromo and trifluoromethyl substituents on the pyridine ring, which can be leveraged to create a wide array of target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-(trifluoromethyl)pyridine have been characterized using spectroscopic methods such as FT-IR and NMR . Computational methods have also been used to calculate vibrational frequencies, chemical shift values, and non-linear optical properties . These studies are essential for understanding the behavior of the compound under different conditions and for predicting its reactivity and interaction with other molecules. Additionally, the antimicrobial activities of the compound have been tested, indicating potential applications in the development of new antimicrobial agents .

Scientific Research Applications

Spectroscopic and Optical Studies

3-Bromo-2-(trifluoromethyl)pyridine and related compounds have been the subject of extensive spectroscopic studies. For instance, 5-Bromo-2-(trifluoromethyl)pyridine was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies also involved density functional theory (DFT) for optimized geometric structure analysis, non-linear optical (NLO) properties, and interactions with plasmid DNA and antimicrobial activities (Vural & Kara, 2017).

Chemical Synthesis and Functionalization

The functionalization of halogenated (trifluoromethyl)pyridines, such as 3-bromo-2-(trifluoromethyl)pyridine, has been explored for the synthesis of various carboxylic acids. These compounds were selectively deprotonated and subsequently carboxylated, demonstrating the versatility of these molecules in chemical synthesis (Cottet et al., 2004).

Displacement Reactions

Studies have shown the feasibility of converting iodopyridines into (trifluoromethyl)pyridines via displacement reactions. This method has been successfully applied to the synthesis of various trifluoromethyl-substituted pyridines, highlighting the potential of 3-Bromo-2-(trifluoromethyl)pyridine in synthetic chemistry (Cottet & Schlosser, 2002).

Microwave-Assisted Synthesis

The application of microwave-assisted synthesis techniques for the production of functionalized pyridines, including 3-bromo-substituted pyridines, has been explored. This method proved to be efficient and flexible for synthesizing highly substituted pyridine derivatives (Linder et al., 2011).

Generation of Acidic Sites on Silica Surface

Research has also investigated the generation of Brønsted and Lewis acid sites on the surface of silica through the addition of cations, using pyridine adsorption studies. This research provides insights into the interactions and applications of pyridine derivatives in material science (Connell & Dumesic, 1987).

Synthesis of Novel Pyridine-Based Derivatives

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions has been reported. These studies include density functional theory (DFT) analysis and evaluations of biological activities, showcasing the multifaceted applications of pyridine derivatives in medicinal chemistry (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for 3-Bromo-2-(trifluoromethyl)pyridine suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, avoid getting it in eyes or on skin, and to use only under a chemical fume hood .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

3-Bromo-2-(trifluoromethyl)pyridine is a chemical compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The mode of action of 3-Bromo-2-(trifluoromethyl)pyridine is largely dependent on the biochemical context in which it is used. As an intermediate in chemical synthesis, it can participate in various reactions to form different products. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds . In this process, the compound interacts with a palladium catalyst and an organoboron reagent to form new bonds .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-2-(trifluoromethyl)pyridine are determined by the specific compounds it helps synthesize. For example, when used in the synthesis of certain pesticides, the resulting compounds can interfere with the biochemical pathways of pests, leading to their elimination . .

Result of Action

The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)pyridine are largely dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of certain pesticides, the resulting compounds can have potent effects on pests, leading to their elimination . .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZAZDGFGOHROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463749
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)pyridine

CAS RN

590371-58-7
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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